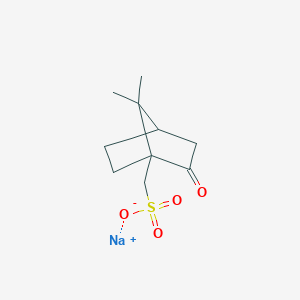

樟脑磺酸钠

描述

Enantioselective Synthesis Analysis

The synthesis of camphor-derived sulfur ylides has been explored for the enantioselective creation of vinylcyclopropanes and vinylepoxides. These ylides, when reacted with various substrates, yield products with high diastereoselectivities and enantioselectivities. The role of the hydroxyl group in controlling these selectivities has been emphasized, and the underlying mechanisms have been studied using density functional theory calculations .

Molecular Structure Analysis

The binding of sodium to bis-camphorsulfonyl urea, a hydrogen bonding catalyst, has been shown to enhance the selectivity of enantioselective Friedel–Crafts reactions. Spectroscopic studies, supported by Density Functional Theory calculations, have revealed that sodium cation binds through the oxygen atoms of carbonyl and sulfonyl groups, altering the conformation of the sulfonyl urea and bringing the chiral camphor groups closer to the incipient chiral center .

Chemical Reactions Analysis

Camphor-derived chiral sulfones have been synthesized, and their reactions with various reagents have been studied. These reactions include Wagner–Meerwein rearrangements, cyclizations with complete stereoselectivity, and retro-aldol reactions. The synthesis of tricyclic β-hydroxy sulfones and their subsequent reactions have been characterized, with the relative configurations determined by X-ray crystallography .

Physical and Chemical Properties Analysis

The synthesis of camphor sulfonic acid and its enantiomers has been achieved through the reaction of camphor with sulfuric acid. The optimal conditions for this synthesis have been determined, and the characteristics of the compounds have been identified using melting point, optical rotation, and Fourier Transform Infrared (FT-IR) spectroscopy .

Case Studies

In one case study, camphor-derived sulfonium salts were used in an asymmetric formal [4+1] cycloaddition with aldimines to synthesize trans-2,3-disubstituted-2,3-dihydrobenzofurans with high diastereoselectivity and enantioselectivity . Another case involved the resolution of sibutramine using D-camphor-10-sulfonic acid, leading to the formation of diastereomer salts and the successful isolation of the product .

Additional Insights

Chiral lanthanide(III) complexes have been synthesized using sodium D-camphor-β-sulfonate, indicating the formation of SNO tridentate ligands and proposing a nine-coordinated model for these complexes . The use of camphorsulfonate as an anion in an ionic liquid has been shown to increase the number of free imidazolium cations, influencing the stereoselectivity of Diels-Alder reactions . Furthermore, the asymmetric oxidation of sulfides to sulfoxides using a chiral N-sulfonyloxaziridine derived from camphor has been reported, with high enantioselectivity . Lastly, stable arenediazonium camphorsulfonate salts have been synthesized and applied in halogenation reactions and DNA cleavage studies .

科学研究应用

Biomaterials

- Scientific Field: Biomaterials

- Application Summary: Sodium camphorsulfonate is a type of sulfonated molecule. Sulfonated molecules have been found to enhance the properties of biomaterials. The process of sulfonation, which introduces sulfonic acid groups, is a chemical modification process .

- Results or Outcomes: Sulfonated biomaterials have shown potential in regenerative medicine, drug delivery, and tissue engineering challenges. They have been found to impact cellular responses, including adhesion, proliferation, and differentiation .

Electropolymerization

- Scientific Field: Electropolymerization

- Application Summary: Sodium camphorsulfonate-doped polypyrrole (PPy(SC)) films are prepared electrochemically .

- Methods of Application: The specific method involves the use of a Potentiostat/Galvanostat for the electrochemical preparation of the films .

Synthesis of Organosulfur Compounds

- Scientific Field: Organic Chemistry

- Application Summary: Sodium camphorsulfonate can be used in the synthesis of organosulfur compounds . Organosulfur compounds are a subclass of organic compounds that contain sulfur .

- Methods of Application: Sodium camphorsulfonate can act as a sulfonylating, sulfenylating, or sulfinylating reagent, depending on reaction conditions . It can be used in S–S, N–S, and C–S bond-forming reactions .

- Results or Outcomes: Sodium camphorsulfonate has been used to synthesize a variety of organosulfur compounds, including thiosulfonates, sulfonamides, sulfides, and sulfones .

Traditional Chinese Medicine

- Scientific Field: Traditional Chinese Medicine

- Application Summary: Sodium camphorsulfonate is used in the sulfonation of traditional Chinese medicine . Sulfonation is a chemical modification process that introduces sulfonic acid groups .

- Results or Outcomes: The sulfonation of traditional Chinese medicine has come to the forefront after a thousand years of history . This process has transformative potential in biomedicine .

Conducting Polymer for Batteries and Electronic Displays

- Scientific Field: Material Science

- Application Summary: Sodium camphorsulfonate-doped polypyrrole is a type of conducting polymer that can be used in batteries and electronic displays .

Solid-State Sodium-Ion Rechargeable Batteries

- Scientific Field: Energy Storage

- Application Summary: Sodium camphorsulfonate can be used in the development of NASICON-type solid electrolytes for solid-state sodium-ion rechargeable batteries .

- Results or Outcomes: Solid-state batteries have shown the potential to resolve the safety and durability issues associated with traditional liquid electrolyte-based batteries .

安全和危害

Sodium camphorsulfonate should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

属性

IUPAC Name |

sodium;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4S.Na/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;/h7H,3-6H2,1-2H3,(H,12,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWMAOFAHBPCBHJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

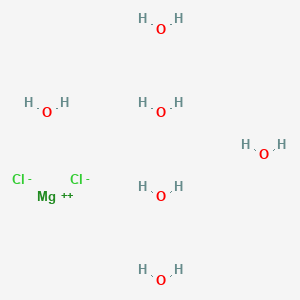

Molecular Formula |

C10H15NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30885600 | |

| Record name | Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo-, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Sodium camphorsulfonate | |

CAS RN |

34850-66-3 | |

| Record name | Sodium camphorsulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034850663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo-, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium (±)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.485 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

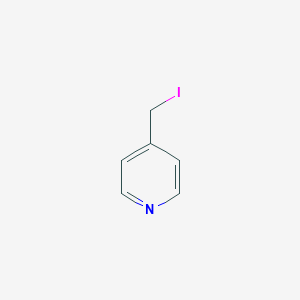

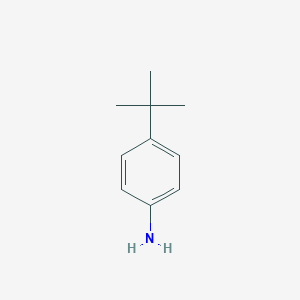

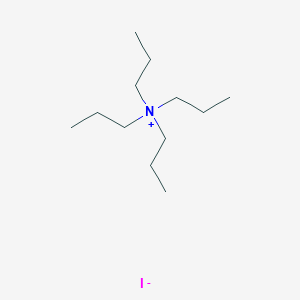

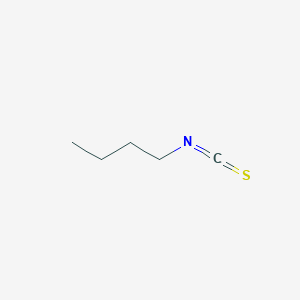

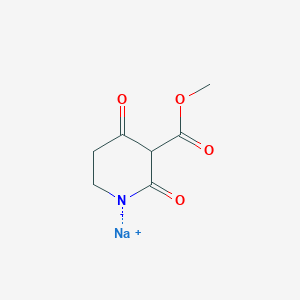

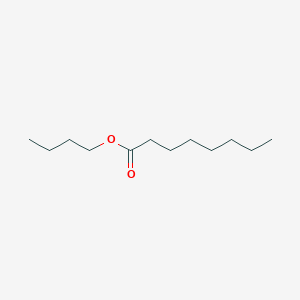

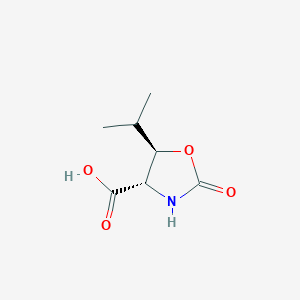

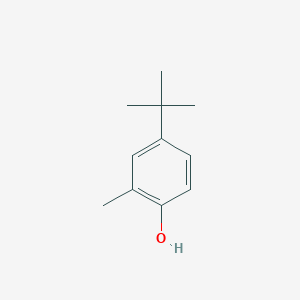

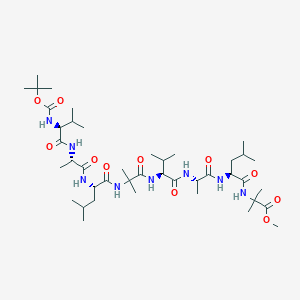

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one](/img/structure/B146168.png)